

An In-depth Technical Guide to 4-Bromo-N,N-diisopropylbenzamide

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Compound of Interest

Compound Name:	4-Bromo-N,N-diisopropylbenzamide
Cat. No.:	B1333844

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of **4-Bromo-N,N-diisopropylbenzamide**. Due to a lack of extensive published experimental data for this specific compound, this document presents predicted spectroscopic data and a generalized synthesis protocol based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science, providing a structured approach to its synthesis and characterization.

Molecular Structure and Chemical Properties

4-Bromo-N,N-diisopropylbenzamide is a halogenated aromatic amide. The core structure consists of a benzene ring substituted with a bromine atom at the para position (C4) and an N,N-diisopropylbenzamide group at the C1 position.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
IUPAC Name	4-bromo-N,N-di(propan-2-yl)benzamide	PubChem[1]
CAS Number	79606-46-5	PubChem[1]
Chemical Formula	C ₁₃ H ₁₈ BrNO	PubChem[1]
Molecular Weight	284.19 g/mol	PubChem[1]
Canonical SMILES	CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Br	PubChem[1]
Boiling Point	362.8±25.0 °C (Predicted)	ChemicalBook[2]
Density	1.248±0.06 g/cm ³ (Predicted)	ChemicalBook[2]
Physical Form	Solid (Predicted)	ChemicalBook[2]

Proposed Synthesis

A standard and efficient method for the synthesis of **4-Bromo-N,N-diisopropylbenzamide** involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. The precursor, 4-bromobenzoyl chloride, can be readily synthesized from 4-bromobenzoic acid.

Experimental Protocol: Synthesis of 4-Bromobenzoyl Chloride

Materials:

- 4-Bromobenzoic acid
- Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
- Anhydrous solvent (e.g., Dichloromethane or Toluene)
- Round-bottom flask with reflux condenser
- Heating mantle

- Distillation apparatus

Procedure:

- In a round-bottom flask, suspend 4-bromobenzoic acid in an excess of thionyl chloride.
- Gently reflux the mixture until the solid has completely dissolved and gas evolution (HCl and SO₂) has ceased.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- The crude 4-bromobenzoyl chloride can be purified by vacuum distillation.

Experimental Protocol: Synthesis of 4-Bromo-N,N-diisopropylbenzamide

Materials:

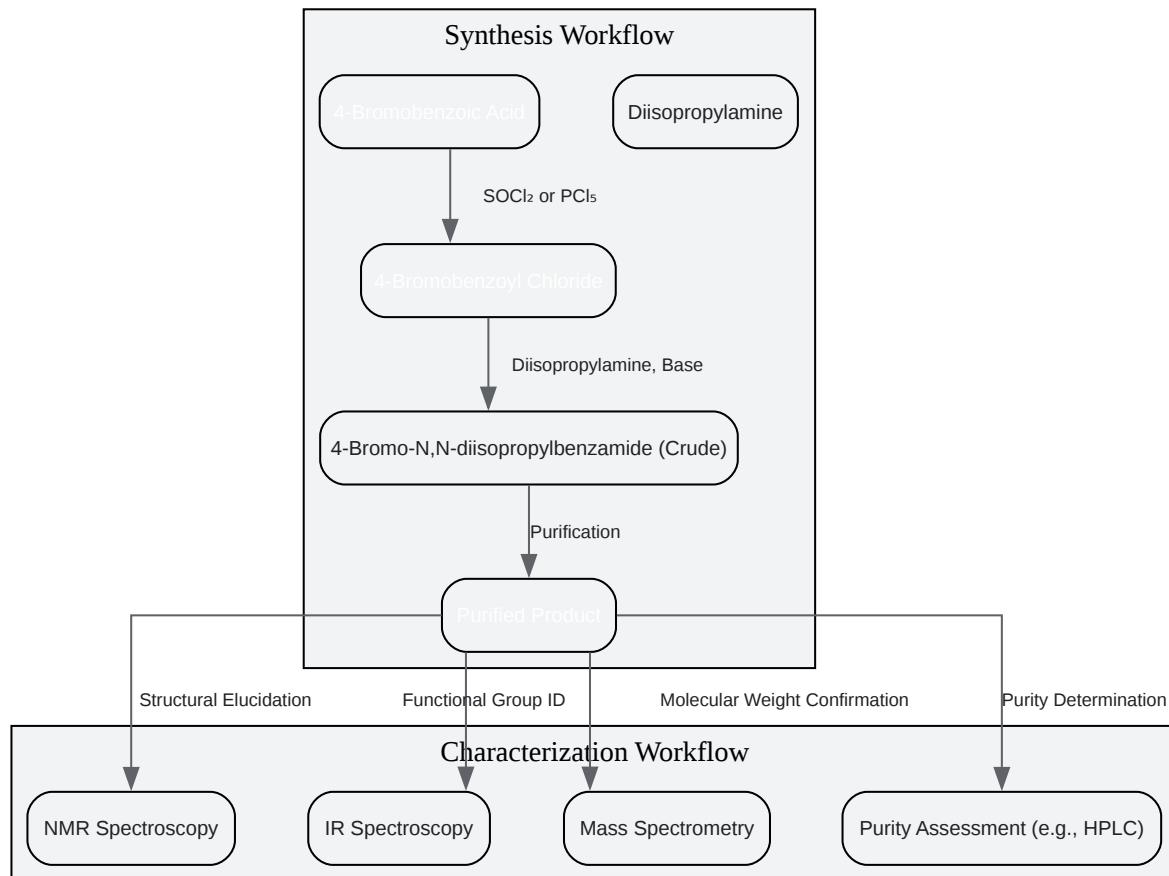
- 4-Bromobenzoyl chloride
- Diisopropylamine
- A non-nucleophilic base (e.g., Triethylamine or Pyridine)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve diisopropylamine and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon).

- Cool the solution in an ice bath.
- Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.



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Proposed Synthesis and Characterization Workflow.

Predicted Spectroscopic Data

While experimental spectra for **4-Bromo-N,N-diisopropylbenzamide** are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on its molecular structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.- Isopropyl Protons: Two signals for the isopropyl groups. A septet for the CH proton (approx. 3.5-4.0 ppm) and a doublet for the methyl (CH₃) protons (approx. 1.2-1.5 ppm). Due to restricted rotation around the C-N amide bond, the two isopropyl groups may be non-equivalent, leading to two sets of signals.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Six signals in the aromatic region (approx. 120-140 ppm). The carbon attached to the bromine will be shifted due to the heavy atom effect. The carbon of the carbonyl group will appear downfield (approx. 170 ppm).- Isopropyl Carbons: Signals for the CH (approx. 45-50 ppm) and CH₃ (approx. 20-25 ppm) carbons.
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm⁻¹.- C-N Stretch: A band in the region of 1250-1350 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.- C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.- C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (M⁺ and M+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 283 and 285.- Fragmentation: Common fragmentation patterns would include the loss of an isopropyl group, and cleavage to form the 4-bromobenzoyl cation (m/z 183/185).

Potential Biological Activities and Applications in Drug Development

Direct biological activity data for **4-Bromo-N,N-diisopropylbenzamide** is not currently published. However, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules.

Derivatives of 4-bromobenzamide have been investigated as potential therapeutic agents. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for the potential treatment of non-small cell lung cancer. This suggests that the 4-bromobenzamide core can be a valuable starting point for the design of kinase inhibitors.

The N,N-diisopropyl substitution on the amide nitrogen introduces significant steric bulk and lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and protein-ligand interactions.

Given the known activities of related benzamides, potential areas of investigation for **4-Bromo-N,N-diisopropylbenzamide** could include:

- Kinase Inhibition: Screening against various kinase families, including FGFR, could reveal potential anticancer activity.
- Antimicrobial Activity: Many benzamide derivatives exhibit antibacterial and antifungal properties.
- Central Nervous System (CNS) Activity: The lipophilic nature of the molecule might facilitate crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.

Further research, including synthesis, comprehensive characterization, and biological screening, is necessary to elucidate the specific activities and therapeutic potential of this compound.

Conclusion

4-Bromo-N,N-diisopropylbenzamide is a chemical entity with potential for further investigation in drug discovery and materials science. This guide provides a foundational

framework for its synthesis and characterization, based on established chemical principles. The predicted spectroscopic data and proposed experimental protocols offer a starting point for researchers to produce and validate the structure of this compound. Future studies are warranted to explore its biological activities and unlock its full potential.

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References

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